An In-depth Technical Guide to the Core Mechanisms of Action: C10 and CD200
An In-depth Technical Guide to the Core Mechanisms of Action: C10 and CD200
Disclaimer: The term "C10-200" does not correspond to a recognized molecule or signaling pathway in scientific literature. This guide provides an in-depth analysis of two prominent biological entities, Chemokine C10 and the CD200-CD200R1 signaling pathway , which are plausible subjects of interest given the query. Additionally, a summary of Sodium Caprate (C10) is included due to its shared nomenclature.
Part 1: Chemokine C10 (CCL6)
Core Mechanism of Action
Chemokine C10, also known as CC chemokine ligand 6 (CCL6), is a small cytokine belonging to the CC chemokine family. Its primary role is to act as a chemoattractant, guiding the migration of various immune cells, particularly macrophages and other leukocytes, to sites of inflammation or injury.[1][2] The mechanism of action of C10 is initiated by its binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, although its specific high-affinity receptor is not as well-characterized as for other chemokines.
Upon binding, C10 induces a conformational change in its receptor, leading to the activation of intracellular signaling cascades. The canonical chemokine signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in a cellular response that includes chemotaxis, degranulation, and changes in cell adhesion.[3][5]
In the context of disease, C10 has been implicated in promoting disease resolution in bacterial sepsis by enhancing the phagocytic activity of macrophages and modulating the production of other cytokines like TNF-α and MCP-1.[6][7] It is also expressed in inflammatory demyelinating diseases, where it promotes the recruitment of macrophages to the central nervous system.[1][8]
Signaling Pathway Diagram
Caption: Chemokine C10 (CCL6) signaling pathway.
Quantitative Data
| Parameter | Value | Cell Type/Model | Condition | Reference |
| Peritoneal C10 Levels | ~30-fold increase | Murine model of septic peritonitis | 48h after cecal ligation and puncture (CLP) | [7] |
| Bacteremia Incidence | 25% with C10 treatment vs. 85% in control | Murine model of septic peritonitis | 24h after CLP | [6] |
| TNF-α Synthesis | Markedly augmented | Peritoneal macrophages | In vitro stimulation with IL-1β and C10 | [6] |
Experimental Protocols
1.4.1 In Vivo Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
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Objective: To induce septic peritonitis in mice to study the in vivo effects of C10.
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Procedure:
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Mice are anesthetized.
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A midline laparotomy is performed to expose the cecum.
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The cecum is ligated below the ileocecal valve and punctured with a needle.
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A small amount of feces is extruded to induce peritonitis.
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The laparotomy is closed, and the animals are resuscitated with saline.
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Recombinant C10 or a vehicle control is administered, and survival rates and bacteremia are monitored.[6][7]
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1.4.2 In Vitro Macrophage Phagocytosis Assay
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Objective: To determine the effect of C10 on the phagocytic capacity of macrophages.
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Procedure:
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Peritoneal macrophages are harvested from mice and cultured.
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Cells are pre-treated with recombinant C10 for a specified time.
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A known quantity of bacteria (e.g., E. coli) is added to the macrophage cultures.
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After incubation, non-phagocytosed bacteria are washed away.
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Macrophages are lysed, and intracellular bacteria are quantified by plating on agar.
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Part 2: The CD200-CD200R1 Signaling Pathway
Core Mechanism of Action
The CD200-CD200 receptor 1 (CD200R1) interaction constitutes a critical immune checkpoint pathway that plays a key role in maintaining immune homeostasis and preventing excessive inflammation.[9][10] CD200 is a type I transmembrane glycoprotein (B1211001) expressed on a wide variety of cells, including neurons, endothelial cells, and some tumor cells.[11] Its receptor, CD200R1, is primarily found on myeloid cells such as macrophages, microglia, and dendritic cells.[11]
The binding of CD200 to CD200R1 initiates an inhibitory signaling cascade within the CD200R1-expressing cell.[11] Unlike many inhibitory receptors, CD200R1 lacks a canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, its cytoplasmic tail contains an NPxY motif.[12] Upon ligation, this motif becomes phosphorylated, leading to the recruitment of adaptor proteins, primarily Dok2 and Dok1.[13][14] These adaptors, in turn, recruit downstream signaling molecules such as RasGAP and SHIP, which negatively regulate activating pathways like the MAPK and PI3K/Akt pathways.[12][13]
The net effect of CD200-CD200R1 signaling is the suppression of pro-inflammatory responses, including the reduced production of cytokines like TNF-α, IL-6, and IFN-γ.[15][16] This pathway is crucial in preventing autoimmune reactions and is often exploited by pathogens and cancer cells to evade immune surveillance.[9][11]
Signaling Pathway Diagram
Caption: The CD200-CD200R1 inhibitory signaling pathway.
Quantitative Data
| Parameter | Finding | Cell Type/Model | Condition | Reference |
| CD200 Expression in NSCLC | High expression in 29.7% of patients | Non-small cell lung cancer (NSCLC) tissue | Immunohistochemistry | [17] |
| CD200R1 Expression in NSCLC | High expression in 25% of patients | NSCLC tissue | Immunohistochemistry | [17] |
| Cell Proliferation | Significantly inhibited | Lung cancer cell lines | In vitro CD200R1 knockdown | [18] |
| Cytokine Production | Attenuated secretion of TNF-α and IFN-γ | Autoreactive T cells | In vitro co-culture with CD200+ dendritic cells | [14] |
Experimental Protocols
2.4.1 Immunohistochemistry (IHC) for CD200/CD200R1 Expression
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Objective: To determine the expression levels of CD200 and CD200R1 in tissue samples.
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Procedure:
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Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
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Antigen retrieval is performed using a citrate (B86180) buffer.
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Endogenous peroxidase activity is blocked.
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Sections are incubated with a primary antibody specific for CD200 or CD200R1.
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A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
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The substrate (e.g., DAB) is added to visualize the antibody binding.
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Sections are counterstained, dehydrated, and mounted.
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Expression is quantified, for example, using an H-score.[19]
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2.4.2 In Vitro Cell Proliferation Assay with siRNA Knockdown
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Objective: To assess the impact of CD200R1 on cancer cell proliferation.
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Procedure:
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Lung cancer cells are cultured in appropriate media.
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Cells are transfected with siRNA targeting CD200R1 or a non-targeting control siRNA.
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After a set period to allow for knockdown, cells are seeded in multi-well plates.
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Cell proliferation is measured at various time points using a method such as the MTT assay or direct cell counting.[18]
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Part 3: Sodium Caprate (C10)
Core Mechanism of Action
Sodium caprate (C10) is a medium-chain fatty acid that is utilized as a permeation enhancer in oral drug delivery.[20][21] Its primary mechanism of action is to transiently and reversibly increase the permeability of the intestinal epithelium, allowing for the enhanced absorption of poorly permeable drugs, including macromolecules.[20][21]
C10 is thought to exert its effects through two main mechanisms:
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Paracellular Pathway: C10 can modulate the tight junctions between epithelial cells. It is proposed to chelate intercellular calcium ions, leading to the contraction of the actin-myosin ring and the opening of the paracellular pathway. This allows for the passage of molecules between the cells.[22][23]
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Transcellular Pathway: At higher concentrations, C10 can perturb the cell membrane, increasing its fluidity and facilitating the transcellular transport of drugs directly through the epithelial cells.[21][23]
The effect of C10 is concentration-dependent, with lower concentrations favoring the paracellular route and higher concentrations also involving transcellular mechanisms.[21]
Mechanism Diagram
Caption: Mechanisms of action of Sodium Caprate (C10).
Quantitative Data
| Drug | Formulation | Result | Model | Reference |
| Ampicillin | Rectal suppository with 25mg C10 | Cmax increased 2.6-fold, bioavailability increased 1.8-fold | Healthy human subjects (n=12) | [21] |
| Hydrophilic small molecules | 2.5 mM C10 solution | Reversible reduction in transepithelial electrical resistance (TEER) | Caco-2 cell monolayers | [21] |
References
- 1. C10 is a novel chemokine expressed in experimental inflammatory demyelinating disorders that promotes recruitment of macrophages to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained high-level production of murine chemokine C10 during chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chemokine C10 Promotes Disease Resolution and Survival in an Experimental Model of Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine C10 promotes disease resolution and survival in an experimental model of bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C10 Is a Novel Chemokine Expressed in Experimental Inflammatory Demyelinating Disorders that Promotes Recruitment of Macrophages to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CD200–CD200R1 Inhibitory Signaling Pathway: Immune Regulation and Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CD200-CD200R1 inhibitory signaling pathway: immune regulation and host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are CD200 inhibitors and how do they work? [synapse.patsnap.com]
- 12. biorxiv.org [biorxiv.org]
- 13. CD200-CD200R signaling and diseases: a potential therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The CD200/CD200R expression level and its mechanism of action in hematological malignancy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD200-CD200R Pathway: A Regulator of Microglial Polarization in Postoperative Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Assessment of CD200 and CD200R Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. CD200 and CD200R1 are differentially expressed and have differential prognostic roles in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jostchemical.com [jostchemical.com]
- 21. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
